Betainealdehyde Diethylacetal Chloride

Übersicht

Beschreibung

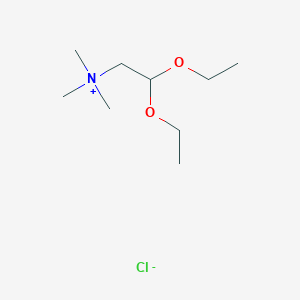

Betainealdehyde diethylacetal chloride (CAS No. 110675-66-6) is a quaternary ammonium compound with the molecular formula C₉H₂₂ClNO₂ and a molecular weight of 211.73 g/mol. It is structurally characterized by a betaine (trimethylammonium) group linked to an aldehyde diethylacetal moiety, stabilized as a chloride salt. The compound has a melting point of 105–108°C and is utilized in organic synthesis, particularly as a reagent for introducing protected aldehyde functionalities in multi-step reactions . Its aliases include N-甲氧基-N-甲基庚酰胺 (Chinese) and this compound (IUPAC name).

Vorbereitungsmethoden

Die Herstellung von CCI-779 umfasst mehrere Syntheserouten und Reaktionsbedingungen. Ein Verfahren beinhaltet die Herstellung des Dioxans von 5 Carboxyl von 2,2,5 Trimethyl 1,3 . Die industriellen Produktionsverfahren für CCI-779 sind in der verfügbaren Literatur nicht umfassend beschrieben, beinhalten aber im Allgemeinen die Veresterung von Rapamycin mit spezifischen Reagenzien unter kontrollierten Bedingungen.

Analyse Chemischer Reaktionen

CCI-779 unterliegt verschiedenen chemischen Reaktionen, darunter Oxidation, Reduktion und Substitution. Häufige Reagenzien und Bedingungen, die in diesen Reaktionen verwendet werden, umfassen spezifische Antikörper und Inhibitoren, die mit mTOR und seinen zugehörigen Signalwegen interagieren . Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, stehen typischerweise in Zusammenhang mit der Hemmung von mTOR-regulierten Translationskontrollern wie p70 s6 Kinase und 4E-BP1 .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Antioxidant Properties

Betainealdehyde diethylacetal chloride exhibits significant antioxidant properties, which can be beneficial in preventing oxidative stress-related diseases. Research indicates that betaine compounds can enhance the antioxidant defense system in cells, particularly in hepatocytes, thus protecting against liver damage caused by alcohol and other toxins .

Hepatoprotective Effects

Studies have shown that betaine derivatives can reduce hepatic transaminases and malondialdehyde levels while increasing glutathione peroxidase and superoxide dismutase levels. This suggests a protective role against liver diseases, including chronic hepatitis and fatty liver disease .

Potential in Cancer Therapy

Betaine compounds may play a role in cancer treatment by modulating metabolic pathways associated with tumor growth. They have been studied for their ability to impact homocysteine metabolism, which is linked to cancer progression .

Agricultural Applications

Stress Tolerance in Plants

this compound is being investigated for its role as an osmoprotectant in plants. It helps plants cope with abiotic stresses such as salinity and drought by stabilizing proteins and cellular structures . Research has demonstrated that betaine enhances the growth of salt-sensitive crops, making it a valuable tool in agricultural biotechnology .

Enhancing Crop Yield

By improving plant resilience to environmental stresses, betaine compounds can potentially increase crop yields. This application is particularly relevant in regions facing climate challenges where traditional farming practices are becoming less viable .

Analytical Chemistry

Chromatographic Techniques

this compound is utilized as a derivatizing agent in high-performance liquid chromatography (HPLC) to enhance the detection of various metabolites. Its ability to form stable derivatives improves the sensitivity and specificity of chromatographic analyses for amino acids and other small biomolecules .

Mass Spectrometry Applications

In mass spectrometry, betaine derivatives can serve as internal standards or calibration agents due to their stability and predictable fragmentation patterns. This application is crucial for accurate quantification in complex biological samples .

Case Study 1: Hepatoprotective Effects

A clinical study involving children with chronic hepatitis B showed that treatment with a betaine-arginine complex significantly reduced pain syndromes and improved liver function markers. This highlights the therapeutic potential of betaine derivatives in managing liver diseases .

Case Study 2: Agricultural Resilience

Research on the application of betaine in tomato plants demonstrated enhanced growth under saline conditions. The treated plants showed improved physiological parameters compared to controls, indicating the effectiveness of betaine as a stress mitigator in agriculture .

Wirkmechanismus

The mechanism of action of CCI-779 involves the inhibition of mTOR kinase function. mTOR is a serine/threonine kinase that regulates protein synthesis, cell growth, and proliferation. CCI-779 interacts with mTOR and inhibits its kinase activity, leading to the suppression of mTOR signaling pathways . This inhibition results in decreased translation of mRNAs involved in cell cycle control, ultimately causing cell cycle arrest and reduced tumor growth .

Vergleich Mit ähnlichen Verbindungen

Betainealdehyde diethylacetal chloride belongs to a broader class of acetal-protected aldehyde derivatives , which are widely employed in synthetic chemistry to stabilize reactive aldehyde groups. Below is a detailed comparison with structurally and functionally related compounds:

Table 1: Structural and Functional Comparison

Key Differences and Similarities

Structural Features: this compound uniquely incorporates a quaternary ammonium group (trimethylammonium), enhancing its solubility in polar solvents compared to non-ionic analogs like 3-chloropropionaldehyde diethylacetal . 3-Chloropropionaldehyde diethylacetal and dimethylamino acetaldehyde diethylacetal feature halogen and tertiary amine substituents, respectively, altering their reactivity in nucleophilic substitutions . 2-Phthalimidoacetaldehyde diethyl acetal contains a phthalimide group, making it a preferred reagent for introducing amine-protected aldehyde moieties in peptide synthesis .

Synthetic Utility: this compound is used in multi-component reactions (e.g., Sonogashira coupling) to generate heterocycles such as pyrazoles . Dimethylformamide diethylacetal and Bredereck’s reagent are pivotal in formylation and cyclocondensation reactions, but lack the ionic character of the betaine derivative . 0-Chloropropionaldehyde diethylacetal (CAS N/A) is employed in the synthesis of Piprozolin, highlighting the role of chloroacetals in constructing bioactive molecules .

Physicochemical Properties: The melting point of this compound (105–108°C) is higher than non-ionic analogs due to ionic lattice stabilization . LogP Values: Betaine derivatives typically exhibit lower LogP (e.g., -1.90 for this compound) compared to hydrophobic analogs like phthalimidoacetaldehyde diethyl acetal, which favors aqueous-phase reactions .

Biologische Aktivität

Betainealdehyde diethylacetal chloride is a compound of interest due to its potential biological activities and applications in various fields, including agriculture and medicine. This article explores the biological activity of this compound, focusing on its enzymatic interactions, metabolic pathways, and potential therapeutic benefits.

Overview of this compound

This compound is derived from betaine aldehyde, which plays a significant role in various biological processes. It is important to understand how this compound interacts with biological systems and its implications for health and disease.

Enzymatic Activity

Betaine Aldehyde Dehydrogenase (BADH)

One of the key enzymes associated with this compound is betaine aldehyde dehydrogenase (BADH). BADH catalyzes the oxidation of betaine aldehyde to glycine betaine, a process crucial for osmotic regulation in plants and microorganisms.

- Kinetics : Studies have shown that BADH exhibits a high affinity for betaine aldehyde, with an apparent value of approximately molar, indicating its specificity for this substrate . The enzyme's activity is influenced by various factors, including the presence of coenzymes such as NAD+.

- Physiological Role : BADH plays a vital role in helping organisms cope with osmotic stress. For example, plants expressing BADH have demonstrated increased tolerance to salinity and drought conditions .

Metabolic Pathways

This compound is involved in several metabolic pathways that are essential for maintaining cellular homeostasis.

- Transmethylation Pathway : This pathway links betaine to the metabolism of homocysteine and methionine. The conversion of homocysteine to methionine via methylation is crucial for DNA methylation processes, impacting gene expression and cellular function .

- Fatty Acid Metabolism : Research indicates that compounds related to betaine can influence lipid metabolism by reducing fat accumulation in the liver. This effect is mediated through enhanced fatty acid oxidation and reduced lipogenesis .

Biological Effects

Health Benefits

The biological activity of this compound extends to several health-promoting effects:

- Liver Health : Studies have shown that betaine supplementation can significantly lower hepatic transaminases and improve liver function markers in patients with chronic liver conditions .

- Antioxidant Properties : Betaine has been associated with increased levels of antioxidant enzymes such as glutathione peroxidase and superoxide dismutase (SOD), which help mitigate oxidative stress .

Case Studies

- Chronic Hepatitis B Treatment : In a clinical study involving children with chronic hepatitis B, treatment with a betaine-arginine complex resulted in notable improvements in liver function and reduction in pain syndromes .

- Osmotic Stress in Plants : Transgenic plants expressing BADH showed enhanced growth under osmotic stress conditions, demonstrating the enzyme's role in stress tolerance mechanisms .

Data Summary

| Parameter | Value/Observation |

|---|---|

| BADH for betaine aldehyde | molar |

| Effect on hepatic transaminases | Significant reduction observed |

| Antioxidant enzyme activity | Increased glutathione peroxidase and SOD levels |

| Impact on plant stress tolerance | Enhanced growth under osmotic stress conditions |

Q & A

Basic Research Questions

Q. What are the established synthetic methodologies for BAAC, and how can hydrolysis efficiency be optimized?

BAAC is synthesized via acetalization of betaine aldehyde with ethanol, catalyzed by acidic resins like Amberlyst® 14. A critical step involves protecting the aldehyde group as a diethylacetal to prevent undesired side reactions. Hydrolysis of the diethylacetal to regenerate the free aldehyde (e.g., for enzymatic studies) requires acidic conditions (e.g., 0.1 M HCl) followed by neutralization. To optimize hydrolysis, monitor reaction progress via HPLC or GC-MS, adjusting temperature (25–40°C) and reaction time (1–4 hrs) to minimize byproducts like diethyl ether .

Q. How should BAAC be characterized to confirm purity and structural integrity?

Key characterization steps include:

- NMR spectroscopy : Confirm the presence of diethylacetal protons (δ 1.2–1.4 ppm for CH₃, δ 3.4–3.7 ppm for CH₂) and the absence of free aldehyde peaks (δ 9–10 ppm).

- Mass spectrometry : Molecular ion peaks at m/z 211.73 (C₉H₂₂ClNO₂) validate the molecular formula.

- Elemental analysis : Ensure Cl content aligns with theoretical values (16.7% w/w).

- Titration : Quantify residual moisture using Karl Fischer titration to avoid hydrolysis during storage .

Q. What analytical methods are recommended for quantifying BAAC in complex matrices?

Use reverse-phase HPLC with a C18 column (mobile phase: acetonitrile/water, 70:30 v/v; UV detection at 210 nm). For trace analysis, derivatize BAAC with 2,4-dinitrophenylhydrazine (DNPH) to form a UV-active hydrazone, enabling detection limits <1 ppm. Validate methods using spiked recovery experiments (85–115% recovery) .

Advanced Research Questions

Q. How can contradictions in BAAC stability data be resolved under varying experimental conditions?

Discrepancies in reported stability (e.g., decomposition rates at different pH levels) arise from moisture sensitivity and temperature fluctuations. To resolve:

- Conduct systematic stability studies using controlled environments (e.g., anhydrous vs. humidified chambers).

- Apply Arrhenius kinetics to model degradation rates across temperatures (4°C to 40°C).

- Use FTIR to detect hydrolytic byproducts (e.g., ethanol or acetaldehyde) in real-time .

Q. What strategies improve BAAC’s utility as a substrate in enzymatic assays (e.g., ALDH10 studies)?

- Substrate engineering : Pre-hydrolyze BAAC to generate betaine aldehyde in situ, ensuring consistent bioavailability for ALDH10 isoenzymes.

- Kinetic assays : Use stopped-flow techniques to measure initial reaction rates (Vmax and Km) under varying NAD+ concentrations.

- Mutagenesis studies : Correlate enzyme specificity with BAAC’s acetal structure by testing ALDH10 mutants (e.g., Cys-302 substitutions) .

Q. How can BAAC be applied in metabolic engineering for glycine betaine biosynthesis?

- Pathway optimization : Co-express BAAC hydrolases with ALDH10 in E. coli or yeast to enhance glycine betaine yield.

- Compartmentalization : Target BAAC delivery to chloroplasts in transgenic plants using transit peptides, improving stress tolerance.

- Metabolic flux analysis : Use ¹³C-labeled BAAC to track carbon flow and identify rate-limiting steps .

Q. What advanced purification techniques address BAAC’s hygroscopicity and impurity challenges?

- Simulated moving-bed chromatography (SMB) : Separate BAAC from diethyl ether byproducts with >98% purity using SMB with polar stationary phases (e.g., silica gel).

- Crystallization : Induce crystallization in anhydrous ethanol at −20°C to remove hydrophilic impurities.

- Lyophilization : Stabilize purified BAAC by freeze-drying under vacuum (0.1 mbar) .

Q. Methodological Best Practices

- Storage : Store BAAC at −20°C in sealed, argon-purged vials with molecular sieves (3Å) to prevent hydrolysis .

- Safety : Use inert atmosphere gloveboxes for handling BAAC to avoid moisture ingress and oxidative degradation .

- Data validation : Cross-reference HPLC and NMR data with synthetic controls to distinguish artifacts from true signals .

Eigenschaften

IUPAC Name |

2,2-diethoxyethyl(trimethyl)azanium;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H22NO2.ClH/c1-6-11-9(12-7-2)8-10(3,4)5;/h9H,6-8H2,1-5H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJKADRIYSJAEIV-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(C[N+](C)(C)C)OCC.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H22ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10616954 | |

| Record name | 2,2-Diethoxy-N,N,N-trimethylethan-1-aminium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10616954 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

110675-66-6 | |

| Record name | 2,2-Diethoxy-N,N,N-trimethylethan-1-aminium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10616954 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.